molecular formula C23H30O4S B1208199 Turisteron CAS No. 28913-23-7

Turisteron

Cat. No. B1208199
CAS RN: 28913-23-7
M. Wt: 402.5 g/mol
InChI Key: KPEUDULLQDHKAZ-VROINQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethinylestradiol sulfonate is a steroid. It derives from a hydride of an estrane.

Scientific Research Applications

  • Prostate Cancer Treatment :

    • Turisteron has been shown to be highly effective in treating prostate cancer. It significantly lowers the biologically active free testosterone level, leading to increased survival rates in men with both non-metastatic and metastatic prostate cancer (Dörner, Schnorr, Stahl, & Rohde, 2009). Further studies have supported these findings, highlighting its efficacy and tolerability (Schnorr et al., 1987), (Böhm et al., 1987).
  • Breast Cancer Treatment :

    • In the treatment of metastatic breast cancer, especially in late postmenopausal patients, Turisteron has shown positive responses with a favorable risk-response relationship. It is recommended as the initial therapy of choice for these patients (Gürtler, Tanneberger, Bodek, & Morack, 1982).
  • Hormonal Effects :

    • The administration of Turisteron leads to a significant reduction in testosterone levels and has a strong antiandrogenic effect. This effect is beneficial in the conservative treatment of prostate cancer (Guddat et al., 1987).
  • Combination Therapy :

    • When combined with dexamethasone, Turisteron can further suppress androgen levels, which is advantageous in treating prostatic cancer (Stahl et al., 2009).

properties

CAS RN

28913-23-7

Product Name

Turisteron

Molecular Formula

C23H30O4S

Molecular Weight

402.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] propane-2-sulfonate

InChI

InChI=1S/C23H30O4S/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3/t19-,20-,21+,22+,23+/m1/s1

InChI Key

KPEUDULLQDHKAZ-VROINQGHSA-N

Isomeric SMILES

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C

SMILES

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C

Canonical SMILES

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C

synonyms

17 alpha-ethinyl-3-isopropylsulfonyloxyestradiol
turisteron

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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